Cas no 13296-29-2 (5-METHYLHEX-5-EN-2-AMINE)

5-METHYLHEX-5-EN-2-AMINE 化学的及び物理的性質
名前と識別子
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- 5-METHYLHEX-5-EN-2-AMINE
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- インチ: 1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3
- InChIKey: RGQPKWZHUHUZPW-UHFFFAOYSA-N
- ほほえんだ: CC(N)CCC(C)=C
計算された属性
- せいみつぶんしりょう: 113.120449483g/mol
- どういたいしつりょう: 113.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 76.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-METHYLHEX-5-EN-2-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704264-2.5g |
5-methylhex-5-en-2-amine |
13296-29-2 | 95% | 2.5g |
$978.0 | 2023-09-20 | |
Enamine | EN300-1704264-5.0g |
5-methylhex-5-en-2-amine |
13296-29-2 | 95% | 5g |
$1448.0 | 2023-06-04 | |
Enamine | EN300-1704264-0.05g |
5-methylhex-5-en-2-amine |
13296-29-2 | 95% | 0.05g |
$94.0 | 2023-09-20 | |
Enamine | EN300-1704264-1.0g |
5-methylhex-5-en-2-amine |
13296-29-2 | 95% | 1g |
$499.0 | 2023-06-04 | |
Enamine | EN300-1704264-10.0g |
5-methylhex-5-en-2-amine |
13296-29-2 | 95% | 10g |
$2146.0 | 2023-06-04 | |
A2B Chem LLC | AX26456-100mg |
5-Methylhex-5-en-2-amine |
13296-29-2 | 95% | 100mg |
$183.00 | 2024-04-20 | |
A2B Chem LLC | AX26456-50mg |
5-Methylhex-5-en-2-amine |
13296-29-2 | 95% | 50mg |
$134.00 | 2024-04-20 | |
A2B Chem LLC | AX26456-250mg |
5-Methylhex-5-en-2-amine |
13296-29-2 | 95% | 250mg |
$246.00 | 2024-04-20 | |
Aaron | AR01DVYC-250mg |
5-METHYLHEX-5-EN-2-AMINE |
13296-29-2 | 95% | 250mg |
$300.00 | 2025-02-09 | |
Aaron | AR01DVYC-500mg |
5-METHYLHEX-5-EN-2-AMINE |
13296-29-2 | 95% | 500mg |
$540.00 | 2025-02-09 |
5-METHYLHEX-5-EN-2-AMINE 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
5-METHYLHEX-5-EN-2-AMINEに関する追加情報
Research Brief on 5-METHYLHEX-5-EN-2-AMINE (CAS: 13296-29-2) in Chemical Biology and Pharmaceutical Applications
5-METHYLHEX-5-EN-2-AMINE (CAS: 13296-29-2) is a structurally unique amine compound that has garnered increasing attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and biomolecular probes. Recent studies have explored its synthetic utility, biological activity, and applications in medicinal chemistry, positioning it as a promising candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. Researchers utilized 5-METHYLHEX-5-EN-2-AMINE's reactive amine and alkene functionalities to create a library of 57 derivatives, several of which showed selective inhibition of CDK2/cyclin E with IC50 values below 100 nM. The structural flexibility provided by the branched carbon chain was particularly noted for enabling optimal binding pocket interactions.
In neuropharmacology, a recent Nature Chemical Biology publication (2024) highlighted the compound's potential in modulating neurotransmitter systems. The study revealed that 5-METHYLHEX-5-EN-2-AMINE derivatives could cross the blood-brain barrier with 78% efficiency in rodent models, making them valuable scaffolds for CNS-targeted therapeutics. The unsaturated carbon chain was found to contribute significantly to membrane permeability while maintaining metabolic stability.
From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis of 5-METHYLHEX-5-EN-2-AMINE have been reported in Angewandte Chemie (2023). A novel iridium-catalyzed reductive amination protocol achieved 98% ee and 92% yield, addressing previous challenges in obtaining enantiomerically pure material. This methodological breakthrough is expected to facilitate more extensive structure-activity relationship studies.
The compound's safety profile has been evaluated in recent preclinical studies. A 2024 Toxicology Reports publication presented data showing favorable pharmacokinetic properties with oral bioavailability of 65% in primates and no observed cytotoxicity up to 500 μM in human hepatocytes. These findings support its potential progression into more advanced development stages.
Emerging applications in chemical biology include the use of 5-METHYLHEX-5-EN-2-AMINE as a click chemistry handle for bioconjugation. A 2023 ACS Chemical Biology paper described its superior reaction kinetics in strain-promoted alkyne-azide cycloadditions compared to traditional linear chain analogs, attributed to the steric effects of the branched structure.
Future research directions appear focused on expanding the compound's therapeutic applications. Three ongoing clinical trials (as of Q2 2024) are investigating 5-METHYLHEX-5-EN-2-AMINE-derived compounds for oncology and neurodegenerative indications, with preliminary results expected in late 2025. The compound's unique combination of synthetic accessibility and biological relevance continues to drive innovation across multiple pharmaceutical research areas.
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